molecular formula C16H13ClN2O6 B1257674 (5-Chloro-2-{[(3-Nitrobenzyl)amino]carbonyl}phenoxy)acetic Acid

(5-Chloro-2-{[(3-Nitrobenzyl)amino]carbonyl}phenoxy)acetic Acid

Cat. No.: B1257674
M. Wt: 364.73 g/mol
InChI Key: VABIMMIJVWNHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

(5-CHLORO-2-{[(3-NITROBENZYL)AMINO]CARBONYL}PHENOXY)ACETIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(5-CHLORO-2-{[(3-NITROBENZYL)AMINO]CARBONYL}PHENOXY)ACETIC ACID has various scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-CHLORO-2-{[(3-NITROBENZYL)AMINO]CARBONYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. One known target is aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism . By inhibiting aldose reductase, the compound may help regulate glucose levels and prevent complications associated with diabetes.

Comparison with Similar Compounds

(5-CHLORO-2-{[(3-NITROBENZYL)AMINO]CARBONYL}PHENOXY)ACETIC ACID is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:

Properties

Molecular Formula

C16H13ClN2O6

Molecular Weight

364.73 g/mol

IUPAC Name

2-[5-chloro-2-[(3-nitrophenyl)methylcarbamoyl]phenoxy]acetic acid

InChI

InChI=1S/C16H13ClN2O6/c17-11-4-5-13(14(7-11)25-9-15(20)21)16(22)18-8-10-2-1-3-12(6-10)19(23)24/h1-7H,8-9H2,(H,18,22)(H,20,21)

InChI Key

VABIMMIJVWNHFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNC(=O)C2=C(C=C(C=C2)Cl)OCC(=O)O

Synonyms

5-chloro-2-((((3-nitrobenzyl)amino)carbonyl)phenoxy)acetic Acid
IDD 393
IDD393

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.